molecular formula C9H10N2O2 B14861317 5-Isocyanato-2-isopropoxypyridine

5-Isocyanato-2-isopropoxypyridine

Cat. No.: B14861317
M. Wt: 178.19 g/mol
InChI Key: FISLKWCYKGBRNB-UHFFFAOYSA-N
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Description

5-Isocyanato-2-isopropoxypyridine is an organic compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a pyridine ring, which is further substituted with an isopropoxy group (-OCH(CH3)2). The isocyanate functional group is highly reactive and is commonly used in the production of polyurethanes and other polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isocyanato-2-isopropoxypyridine can be achieved through several methods. One common approach involves the reaction of 5-amino-2-isopropoxypyridine with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:

[ \text{5-Amino-2-isopropoxypyridine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

This method requires careful handling of phosgene, a toxic and hazardous reagent .

Industrial Production Methods

In industrial settings, the production of isocyanates often involves the use of phosgene-free methods to address safety and environmental concerns. . This approach eliminates the need for phosgene and offers a more sustainable route for isocyanate production.

Chemical Reactions Analysis

Types of Reactions

5-Isocyanato-2-isopropoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Cycloaddition: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, such as alkenes and alkynes, to form cyclic adducts.

    Hydrolysis: The isocyanate group can hydrolyze in the presence of water to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas under mild conditions.

    Alcohols: React with the isocyanate group to form carbamates, typically requiring a catalyst.

    Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines: Formed from the hydrolysis of the isocyanate group.

Scientific Research Applications

5-Isocyanato-2-isopropoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isocyanato-2-isopropoxypyridine is primarily based on the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can alter the structure and function of the target biomolecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Isocyanato-2-methoxypyridine: Similar structure with a methoxy group instead of an isopropoxy group.

    5-Isocyanato-2-ethoxypyridine: Similar structure with an ethoxy group instead of an isopropoxy group.

    5-Isocyanato-2-butoxypyridine: Similar structure with a butoxy group instead of an isopropoxy group.

Uniqueness

5-Isocyanato-2-isopropoxypyridine is unique due to the presence of the isopropoxy group, which can influence its reactivity and physical properties compared to other similar compounds. The isopropoxy group can provide steric hindrance and electronic effects that may affect the compound’s behavior in chemical reactions and its interactions with biological targets .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5-isocyanato-2-propan-2-yloxypyridine

InChI

InChI=1S/C9H10N2O2/c1-7(2)13-9-4-3-8(5-10-9)11-6-12/h3-5,7H,1-2H3

InChI Key

FISLKWCYKGBRNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C=C1)N=C=O

Origin of Product

United States

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